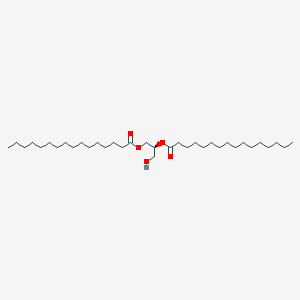

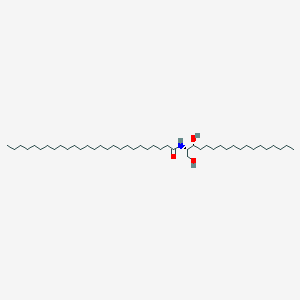

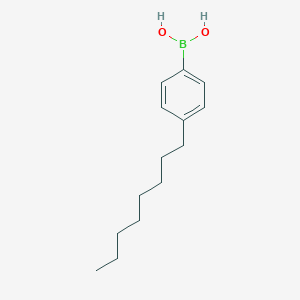

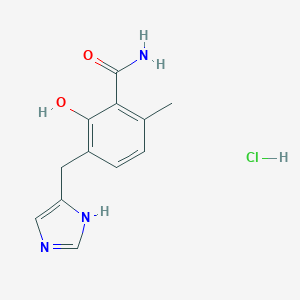

2-Amino-4-ethynylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-ethynylphenol is a chemical compound that is part of the broader class of aniline derivatives. While the provided papers do not directly discuss 2-amino-4-ethynylphenol, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-amino-4-ethynylphenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for constructing complex molecules from simpler ethynyl-aniline precursors, which could be applicable to the synthesis of 2-amino-4-ethynylphenol.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated using this method, revealing details such as bond lengths and conformation . Similar analytical techniques could be employed to analyze the molecular structure of 2-amino-4-ethynylphenol.

Chemical Reactions Analysis

The reactivity of amino and ethynyl groups in the context of 2-amino-4-ethynylphenol can be inferred from the reactions of similar compounds. For example, the formation of organic acid-base adducts involving 2-aminophenol and 2-amino-4-chlorophenol indicates the potential for hydrogen bonding and interaction with acidic compounds . Additionally, the synthesis of aminomethyl derivatives of 4-methyl-2-prenylphenol suggests that the amino group can be modified to create new derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-amino-4-ethynylphenol can be characterized using various analytical techniques. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis . The absorption properties can be studied using UV-Vis spectrophotometry, as demonstrated for the same compound . These methods could be applied to 2-amino-4-ethynylphenol to ascertain its physical and chemical properties.

Applications De Recherche Scientifique

Electronic Device Applications

- Molecular Electronics: 2-Amino-4-ethynylphenol derivatives have been used in molecular electronic devices. A specific molecule containing a nitroamine redox center demonstrated negative differential resistance and a significant on-off peak-to-valley ratio, highlighting its potential in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds, such as benzo[d][1,3]thiazine derivatives, showcasing its versatility in chemical reactions (H. Sashida, M. Kaname, & M. Minoura, 2013).

Synthesis of Thiophene Derivatives

2-Amino-4-ethynylphenol has been involved in the synthesis of 2-aminothiophene derivatives, which are significant in drug discovery due to their wide range of biological activities (K. C. Prasad, Bheema Naik Angothu, T. Latha, & M. Nagulu, 2017).

Molecular Switch Behavior

- Molecular Switches: Studies have focused on understanding the current-switch behavior of 2-Amino-4-ethynylphenol derivatives at the molecular level, contributing to advancements in molecular switch technology (F. Jiang, Y. Zhou, H. Note, H. Mizuseki, & Y. Kawazoe, 2006).

Organometallic Chemistry

- Organometallic Networks: The compound has been used in the construction of organometallic networks, demonstrating unique luminescent properties, and contributing to the field of material science (Bao Li & Tianle Zhang, 2015).

Catalysis and Synthesis

Catalytic Synthesis

It has played a role in the catalytic synthesis of 2-arylbenzofurans, showcasing its utility in complex organic synthesis processes (M. Bosiak, 2016).

Electrochemical Applications

The electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, offering insights into green electrochemical protocols for synthesizing diazine compounds (Maryam Mehrdadian, Sadegh Khazalpour, A. Amani, & M. Jamshidi, 2021).

Molecular Structure and Bonding

- Hydrogen Bonding Studies: Investigations into the effects of hydrogen bonding on the current-voltage characteristics of molecular junctions have included 2-Amino-4-ethynylphenol derivatives, contributing to our understanding of molecular interactions (M. Kula, Jun Jiang, Wei Yang Lu, & Yi Luo, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-ethynylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGWICKHFMWNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604295 |

Source

|

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethynylphenol | |

CAS RN |

70239-82-6 |

Source

|

| Record name | 2-Amino-4-ethynylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70239-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.